molecular formula C8H8N2O3 B2536367 5-Methyl-2-nitrobenzamide CAS No. 4315-12-2

5-Methyl-2-nitrobenzamide

Cat. No. B2536367
CAS RN: 4315-12-2
M. Wt: 180.163
InChI Key: KNJDDEARUYAGMA-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

To a solution of 5-methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) was added 10% palladium carbon (2.50 g), and the mixture was stirred at room temperature for 12 hr under hydrogen atmosphere (1 atm). The insoluble material was filtered off, and the filtrate was concentrated to give 2-amino-5-methylbenzamide as a white powder (12.4 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8]>CO.[C].[Pd]>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.